2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(naphthalen-1-yl)acetamide
Description
Properties
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-14-12-21(29)26(22(23-14)27-16(3)11-15(2)25-27)13-20(28)24-19-10-6-8-17-7-4-5-9-18(17)19/h4-12H,13H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSGTCIUPIHQQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling and subsequent functionalization to introduce the naphthalene moiety. Common reagents used in these reactions include methylating agents, amines, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as halides or alkyl groups .
Scientific Research Applications
2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(naphthalen-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound may exert its effects through pathways involving oxidative stress, apoptosis, or inhibition of specific signaling cascades .
Comparison with Similar Compounds
Key Observations :
- Core Heterocycle: Pyrimidinone (target compound) vs. pyridazinone () or triazole (). Pyridazinones exhibit higher FPR2 selectivity due to nitrogen positioning, whereas pyrimidinones may favor bulkier substituent accommodation .
- Substituent Effects : The naphthalen-1-yl group in the target compound enhances lipophilicity compared to smaller aryl groups (e.g., 4-chlorophenyl in 6m ). Conversely, electron-withdrawing groups like trifluoromethyl () may improve metabolic stability but reduce cell permeability .
Physicochemical Properties
Comparative spectroscopic
Note: The absence of data for the target compound highlights a research gap. Its naphthalene moiety likely increases molecular weight (~450–470 g/mol) compared to simpler aryl analogs (e.g., 393 g/mol for 6m) .
Biological Activity
The compound 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(naphthalen-1-yl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 365.43 g/mol. The structure features a pyrazole and pyrimidine moiety, which are known to contribute to various pharmacological effects.
| Property | Value |
|---|---|
| Molecular Weight | 365.43 g/mol |
| Molecular Formula | C20H23N5O2 |
| LogP | 0.7701 |
| Polar Surface Area | 54.006 Ų |
| Hydrogen Bond Acceptors | 6 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the pyrazole and pyrimidine rings enhances its affinity for these targets, potentially leading to inhibition or modulation of their activity.
Anticancer Activity
Recent studies have shown that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing the pyrimidine nucleus have been evaluated for their cytotoxic effects against various cancer cell lines. The compound's structure suggests potential activity against breast cancer cells (MDA-MB-231), with preliminary data indicating IC50 values in the low micromolar range .
Antimicrobial Activity
Compounds featuring pyrazole and pyrimidine rings have also demonstrated antimicrobial properties. In vitro studies suggest that such compounds can inhibit the growth of various bacterial strains, making them candidates for further development as antimicrobial agents .
Case Studies
- Anticancer Evaluation : A study investigated the cytotoxic effects of similar pyrimidine derivatives on MDA-MB-231 cells. Compounds were synthesized and tested, revealing that modifications in the substituents significantly affected their potency. For example, compounds with electron-withdrawing groups showed enhanced cytotoxicity compared to others .
- Antimicrobial Screening : Another research effort focused on synthesizing pyrazole-containing compounds and assessing their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited promising inhibitory effects, suggesting a potential application in treating bacterial infections .
Q & A
Q. What are the optimal reaction conditions for synthesizing the compound?
The synthesis typically involves multi-step reactions, including 1,3-dipolar cycloaddition between azides and alkynes. Key parameters include:
- Solvent system : A 3:1 ratio of tert-butanol to water for solubility and reaction efficiency .
- Catalyst : Copper diacetate (10 mol%) to promote regioselective cycloaddition .
- Reaction time : 6–8 hours at room temperature, monitored by TLC (hexane:ethyl acetate, 8:2) . Post-reaction, purification via recrystallization (ethanol) ensures high purity .
Q. How is the compound characterized to confirm structural integrity?
Standard analytical techniques include:
- IR spectroscopy : Peaks for –NH (3262–3302 cm⁻¹), C=O (1671–1682 cm⁻¹), and aromatic C=C (1587–1601 cm⁻¹) .
- NMR spectroscopy : Distinct signals for protons on the naphthyl group (δ 7.20–8.40 ppm) and triazole (δ 8.36 ppm) .
- HRMS : Validation of molecular ion peaks (e.g., [M+H]⁺ = 404.1348 for derivatives) .
Q. What initial biological screening methods are recommended?
Prioritize assays based on structural analogs:
- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates .
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., NCI-H460) with IC₅₀ calculations .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s pharmacokinetic properties?
- Lipophilicity adjustment : Introduce polar groups (e.g., –SO₂NH₂) to improve solubility .
- Metabolic stability : Replace labile esters with bioisosteres (e.g., oxadiazoles) .
- Targeted delivery : Conjugate with peptide vectors for tissue-specific uptake . Monitor changes via logP measurements and microsomal stability assays .
Q. What strategies resolve contradictions in reported biological activity data?
- Dose-response validation : Replicate studies with standardized concentrations (e.g., 0.1–100 µM) .
- Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify non-specific interactions .
- Crystallographic analysis : Resolve binding modes via X-ray co-crystallography (e.g., with target enzymes) .
Q. How does the compound interact with biological targets at the molecular level?
Computational and experimental approaches include:
- Molecular docking : Simulate binding to ATP pockets (e.g., using AutoDock Vina) .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
Q. What methodologies identify degradation products under physiological conditions?
- Forced degradation studies : Expose the compound to acidic/basic/oxidative conditions .
- LC-MS/MS analysis : Track degradation pathways and identify metabolites .
- Stability-indicating assays : Validate HPLC methods with spiked degradation samples .
Methodological Considerations
Q. How to optimize reaction yields for scale-up synthesis?
- Design of Experiments (DoE) : Vary temperature (25–80°C), solvent ratios, and catalyst loading .
- Continuous flow chemistry : Improve mixing and heat transfer for hazardous intermediates .
- In-line analytics : Use PAT tools (e.g., ReactIR) for real-time monitoring .
Q. What computational tools predict the compound’s ADMET properties?
Q. How to validate the compound’s selectivity across related targets?
- Selectivity panels : Screen against homologous enzymes (e.g., kinase isoforms) .
- CRISPR-Cas9 knockouts : Confirm target-specific effects in cellular models .
- CETSA (Cellular Thermal Shift Assay) : Verify target engagement in live cells .
Data Analysis and Reporting
Q. How to address variability in biological replicate data?
Q. What frameworks guide hypothesis-driven research on this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
